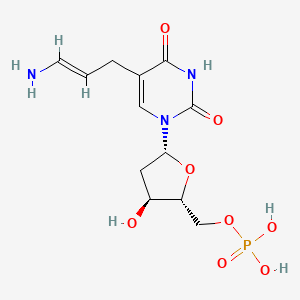
4-(1H-imidazol-5-yl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-4-yl)-2-methoxyaniline is a heterocyclic aromatic amine that contains both an imidazole ring and a methoxy group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for 4-(1H-Imidazol-4-yl)-2-methoxyaniline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazol-4-yl)-2-methoxyaniline can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-4-yl)-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is explored for its use in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methoxyaniline involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The methoxy and aniline groups can also interact with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxyphenyl)imidazole: Contains a hydroxy group instead of a methoxy group.
4,5-Diphenyl-1H-imidazole: Lacks the methoxy and aniline groups but has additional phenyl groups.
2-(4-Substituted phenoxy)quinoline: Contains a quinoline ring instead of an imidazole ring.
Uniqueness
4-(1H-Imidazol-4-yl)-2-methoxyaniline is unique due to the presence of both the methoxy and aniline groups attached to the imidazole ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89250-12-4 |
|---|---|
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-(1H-imidazol-5-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-7(2-3-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
HVFVEOFCQYTDIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CN=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
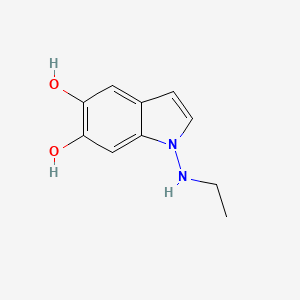
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)
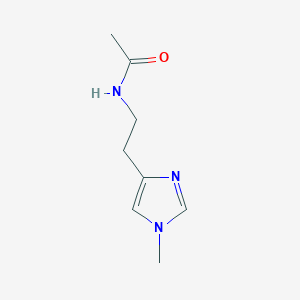
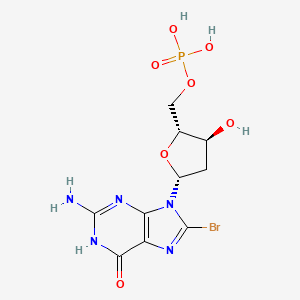
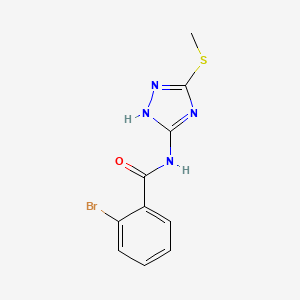

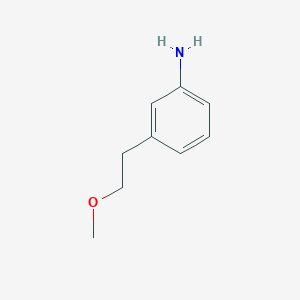
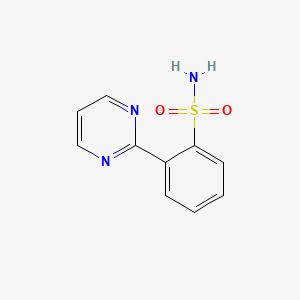
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
![calcium;3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B12933550.png)
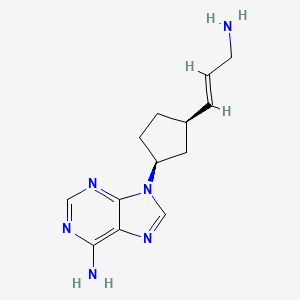
![6,6'-Dibromo-1,1'-bis(3-decyltridecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12933556.png)
